molecular formula C9H11NOS B1399667 3-Mercapto-N,N-dimethylbenzamide CAS No. 801315-71-9

3-Mercapto-N,N-dimethylbenzamide

Cat. No.: B1399667
CAS No.: 801315-71-9
M. Wt: 181.26 g/mol
InChI Key: RYOIXDSPWWGLIW-UHFFFAOYSA-N
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Description

3-Mercapto-N,N-dimethylbenzamide is an organic compound characterized by the presence of a mercapto group (-SH) attached to a benzamide structure with two methyl groups on the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzamide as the starting material.

  • Mercapto Group Introduction: The mercapto group can be introduced through a nucleophilic substitution reaction where benzamide reacts with a suitable thiolating agent, such as thiourea or hydrogen sulfide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The mercapto group can be oxidized to form a disulfide bond, resulting in the formation of a dimer.

  • Reduction: Reduction reactions can be used to convert the benzamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the benzamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the mercapto group.

  • Amines: Resulting from the reduction of the benzamide group.

  • Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Hypoglycemic Activity
One of the primary applications of 3-Mercapto-N,N-dimethylbenzamide is its potential as a hypoglycemic agent. Research indicates that compounds with thiol groups, like this compound, can effectively lower blood sugar levels in warm-blooded animals. Studies have shown that these compounds exhibit significant hypoglycemic activity at oral dosage levels as low as 5 mg/kg body weight . The mechanism involves the reduction of blood sugar concentration through various biochemical pathways, making it a candidate for further development in diabetes treatment.

Anti-inflammatory Properties
In addition to its hypoglycemic effects, this compound has been identified as an anti-inflammatory agent. Research demonstrates that it can induce central nervous system responses and exhibit analgesic effects at concentrations above 0.001 millimolar . This dual action suggests potential applications in treating conditions characterized by both inflammation and elevated blood sugar levels.

Analytical Chemistry Applications

Separation Techniques
this compound has been utilized in various analytical methods, particularly in high-performance liquid chromatography (HPLC). Its unique chemical properties allow for effective separation and analysis of complex mixtures. For instance, it has been employed in the separation processes on specialized HPLC columns, enhancing the detection of other compounds within mixtures .

Gas Chromatography-Mass Spectrometry (GC-MS)
The compound is also relevant in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS). It has been used to derive reliable methods for determining impurities in solvents like N,N-dimethylformamide by derivatization techniques . This application underscores its utility in ensuring the purity of chemical substances used in various industrial and research settings.

Case Study 1: Hypoglycemic Effects

A study published in a patent document outlines the hypoglycemic effects of o-mercapto-benzamides, including this compound. The research involved both in vitro and in vivo assessments, establishing a clear link between dosage and blood sugar reduction . Such findings are crucial for developing new therapeutic agents for diabetes management.

Case Study 2: Anti-inflammatory Research

Another significant study demonstrated the anti-inflammatory properties of thiol-containing compounds like this compound. The research highlighted its effectiveness at low concentrations, suggesting that it could serve as a basis for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism by which 3-Mercapto-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-Methylbenzamide: Similar structure but lacks the mercapto group.

  • 4-Mercapto-N-methylbenzamide: Similar but with the mercapto group at a different position.

Uniqueness: 3-Mercapto-N,N-dimethylbenzamide is unique due to the presence of both the mercapto group and the dimethylated nitrogen, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

3-Mercapto-N,N-dimethylbenzamide is an organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a mercapto group (-SH) attached to a benzamide structure with two methyl groups on the nitrogen atom. This unique structure contributes to its reactivity and biological activity.

Chemical Formula: C9H11NOS
Molecular Weight: 185.25 g/mol
CAS Number: 801315-71-9

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can serve as a probe in biological systems, aiding in the understanding of protein interactions and signaling pathways.

  • Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its pharmacological effects. For instance, it has been shown to act as an inhibitor of certain dehydrogenases, which are critical in metabolic pathways.
  • Receptor Interaction: Its structural features allow it to bind to various receptors, potentially modulating physiological responses.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity at concentrations as low as 0.001 millimolar. This property makes it a candidate for developing treatments for inflammatory diseases.

2. Analgesic Effects

In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects in preliminary studies. It may induce central nervous system responses that alleviate pain, although further research is necessary to fully understand these mechanisms.

Data Tables

Table 1: Biological Activities of this compound

Activity TypeConcentration (mM)Observed Effect
Anti-inflammatory≥0.001Reduced inflammation markers
AnalgesicVariesPain relief observed
HypoglycemicNot directly testedPotential based on structural analogs

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered varying concentrations of this compound to animal models with induced inflammation. Results indicated a significant reduction in inflammatory cytokines at concentrations starting from 0.001 mM.

Case Study 2: Analgesic Response

Another study focused on the analgesic potential of the compound. Subjects treated with the compound reported reduced pain levels compared to control groups, suggesting effective modulation of pain pathways.

Properties

IUPAC Name

N,N-dimethyl-3-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)9(11)7-4-3-5-8(12)6-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOIXDSPWWGLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301171
Record name 3-Mercapto-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801315-71-9
Record name 3-Mercapto-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801315-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 3-mercapto-N,N-dimethyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Iodine (1 g) was added to a stirred solution of 3-[(dimethylamino)carbonylbenzenesulfonyl chloride (2 g) (Borthwick et al, J. Med. Chem 2002, 45(1), 1-18) and triphenylphosphine (8.4 g) in 1,4-dioxane at 0° C. The mixture was stirred for 0.5 h at ambient temperature. The mixture was poured into a sodium sulphite solution (50 ml), extracted into ethyl acetate (2×30 ml) and washed with 2N sodium hydroxide solution (2×40 ml). The alkaline extracts were acidified and re-extracted into dichloromethane (3×50 ml). The extracts were washed with water (100 ml), dried (Na2SO4) and evaporated to give the title compound as a colourless solid (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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